molecular formula C38H28N2 B3338672 N4,N4'-Di(naphthalen-1-yl)-N4-phenyl-[1,1'-biphenyl]-4,4'-diamine CAS No. 352359-43-4

N4,N4'-Di(naphthalen-1-yl)-N4-phenyl-[1,1'-biphenyl]-4,4'-diamine

Cat. No.: B3338672
CAS No.: 352359-43-4
M. Wt: 512.6 g/mol
InChI Key: ZBPZUTPSQSBTPK-UHFFFAOYSA-N
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Description

N4,N4’-Di(naphthalen-1-yl)-N4-phenyl-[1,1’-biphenyl]-4,4’-diamine is a complex organic compound known for its unique structural properties and applications in various fields, particularly in organic electronics. This compound is characterized by its multiple aromatic rings, which contribute to its stability and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4’-Di(naphthalen-1-yl)-N4-phenyl-[1,1’-biphenyl]-4,4’-diamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of naphthylamine derivatives with biphenyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N4,N4’-Di(naphthalen-1-yl)-N4-phenyl-[1,1’-biphenyl]-4,4’-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which N4,N4’-Di(naphthalen-1-yl)-N4-phenyl-[1,1’-biphenyl]-4,4’-diamine exerts its effects is primarily through its interaction with electronic states in materials. The compound’s multiple aromatic rings facilitate efficient charge transport by providing a pathway for electron movement. This property is particularly important in its application as a hole transport material in OLEDs, where it helps in the efficient injection and transport of holes from the anode to the emissive layer .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]naphthalen-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H28N2/c1-2-14-33(15-3-1)40(38-19-9-13-31-11-5-7-17-36(31)38)34-26-22-29(23-27-34)28-20-24-32(25-21-28)39-37-18-8-12-30-10-4-6-16-35(30)37/h1-27,39H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPZUTPSQSBTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=CC5=CC=CC=C54)C6=CC=CC7=CC=CC=C76
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501300711
Record name N-Phenyl-N,N′-dinaphthylbenzidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501300711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352359-43-4
Record name N-Phenyl-N,N′-dinaphthylbenzidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352359-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Phenyl-N,N′-dinaphthylbenzidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501300711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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